5-Fluoro-benzo[b]thiophene-3-carboxylic acid
Overview
Description
5-Fluoro-benzo[b]thiophene-3-carboxylic acid is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Mechanism of Action
Target of Action
It is known to be used as an organic chemical synthesis intermediate .
Mode of Action
It’s possible that it interacts with its targets through a mechanism similar to other thiophene derivatives .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
As an organic chemical synthesis intermediate, its effects would likely depend on the specific reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for 5-Fluoro-benzo[b]thiophene-3-carboxylic acid are not widely documented. the use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: Lithium aluminum hydride for reduction.
Substituting agents: Halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
5-Fluoro-benzo[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-benzo[b]thiophene-3-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties
Uniqueness
5-Fluoro-benzo[b]thiophene-3-carboxylic acid is unique due to the presence of the fluorine atom at the 5-position, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZGDMHUJRJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262640 | |
Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-57-6 | |
Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40740-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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